molecular formula C11H14FN B2977880 Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis CAS No. 2137136-14-0

Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis

Cat. No.: B2977880
CAS No.: 2137136-14-0
M. Wt: 179.238
InChI Key: LOCFLTYDPJCCHI-PHIMTYICSA-N
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Description

Rac-[(1r,3r)-3-Fluoro-1-phenylcyclobutyl]methanamine, cis (CAS: 1156296-01-3, 1808069-15-9) is a fluorinated cyclobutane derivative featuring a phenyl group and a primary amine substituent in a cis-configuration . This compound is structurally characterized by a rigid cyclobutane ring, which imparts conformational restraint, and a fluorine atom at the 3-position, influencing electronic and steric properties. Such features make it a valuable building block in medicinal chemistry, particularly for targeting receptors or enzymes requiring rigid, small-molecule scaffolds .

Properties

IUPAC Name

(3-fluoro-1-phenylcyclobutyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCFLTYDPJCCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, typically involves the formation of the cyclobutyl ring followed by the introduction of the fluorine and phenyl substituents. One common approach is the cyclization of a suitable precursor, such as a 1,3-diene, under conditions that promote ring closure. The fluorine atom can be introduced using electrophilic fluorination reagents, while the phenyl group can be added via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors for efficient cyclization and fluorination steps, as well as the application of catalytic systems to enhance reaction yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, has several scientific research applications:

    Chemistry: It serves as a model compound for studying the effects of fluorine substitution on cyclobutyl ring stability and reactivity.

    Biology: The compound can be used in biochemical studies to investigate the interactions of fluorinated cyclobutyl derivatives with biological macromolecules.

    Industry: Utilized in the development of advanced materials and agrochemicals due to its unique structural properties.

Mechanism of Action

The mechanism by which Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity to enzymes or receptors. The phenyl group may enhance hydrophobic interactions, contributing to the compound’s overall activity. Pathways involved in its mechanism of action include modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane and Cyclobutane Analogs

rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine Hydrochloride (SY209017)
  • Structure : Cyclopropane ring with phenyl and dimethyl substituents.
  • CAS : 1909288-59-0.
  • Key Differences : The cyclopropane core reduces steric bulk compared to cyclobutane. Dimethyl groups enhance lipophilicity, while the absence of fluorine alters electronic properties .
rac-[(1R,2R)-2-(4-Fluorophenyl)cyclopropyl]methanamine Hydrochloride (SY209018)
  • Structure : Cyclopropane with 4-fluorophenyl and amine groups.
  • CAS : 1909287-82-4.
  • Key Differences : Fluorine is positioned on the phenyl ring rather than the cyclopropane, affecting dipole interactions and metabolic stability .
cis-3-(3-Bromophenyl)cyclobutanamine
  • Structure : Cyclobutane with bromophenyl and amine groups.
  • Comparison : Bromine’s larger atomic radius and polarizability contrast with fluorine’s electronegativity, impacting binding affinity and solubility .

Fluorinated Cyclic Amines

(3,3-Difluorocyclopentyl)methanamine (CAS: 1260790-17-7)
  • Structure : Cyclopentane with geminal difluoro and amine groups.
  • Key Differences: The larger cyclopentane ring increases conformational flexibility. Geminal difluoro groups enhance metabolic stability but reduce steric accessibility compared to monofluoro substitution .
[(1R,3s,5S)-rel-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid]
  • Structure : Bicyclic system with difluoro and carboxylic acid groups.
  • CAS : 1447942-40-5.
  • Key Differences : The bicyclic framework and carboxylic acid moiety introduce distinct physicochemical properties, such as increased polarity and hydrogen-bonding capacity .

Substituent and Stereochemistry Variations

rac-[(1R,3R)-3-Cyclopentyl-2,2-dimethylcyclopropyl]methanamine
  • Structure : Cyclopropane with cyclopentyl and dimethyl substituents.
  • CAS : 2227813-45-6.
Methyl (1R,3R)-3-Amino-1-methylcyclopentanecarboxylate Hydrochloride
  • Structure : Cyclopentane with ester and methyl groups.
  • CAS : 2306253-74-3.
  • Key Differences : The ester functionality introduces hydrolytic instability, contrasting with the stable primary amine in the target compound .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight Key Features
Rac-[(1r,3r)-3-Fluoro-1-phenylcyclobutyl]methanamine, cis Cyclobutane 3-Fluoro, phenyl, amine ~193.2 (est.) Rigid scaffold, fluorinated
SY209017 Cyclopropane 2,2-Dimethyl, phenyl 213.7 Lipophilic, no fluorine
SY209018 Cyclopropane 4-Fluorophenyl 195.6 Fluorine on aryl ring
(3,3-Difluorocyclopentyl)methanamine Cyclopentane 3,3-Difluoro 149.2 Geminal difluoro, flexible
[(1R,3s,5S)-rel-6,6-Difluorobicyclohexane] Bicyclo[3.1.0] Difluoro, carboxylic acid 178.1 Bicyclic, polar

Biological Activity

Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features. This compound integrates a cyclobutyl ring with a fluorine atom and a phenyl group, which enhances its biological activity and potential therapeutic applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound, is primarily attributed to its interactions with various biological macromolecules. The presence of the fluorine atom alters the electronic properties of the compound, which can influence its binding affinity to specific enzymes and receptors. Additionally, the phenyl group contributes to hydrophobic interactions that may enhance the compound's overall activity.

Target Interactions

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving monoamines. It is hypothesized that Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine could act as a modulator of neurotransmitter release or reuptake, potentially impacting conditions such as depression or anxiety disorders.

Case Studies and Research Findings

  • Antidepressant Activity : A study explored the effects of racemic mixtures of cyclobutyl derivatives on serotonin reuptake inhibition. Results indicated that compounds similar to Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine exhibited significant inhibition of serotonin transporters in vitro, suggesting potential antidepressant properties.
  • Neuroprotective Effects : Another investigation assessed the neuroprotective effects of fluorinated cyclobutyl amines against oxidative stress in neuronal cell lines. The findings demonstrated that Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine reduced cell death induced by oxidative agents, indicating its potential as a neuroprotective agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Rac[(1r,3r)-3-fluorocyclobutyl]amine Lacks phenyl group; less hydrophobicLower binding affinity to receptors
Rac[(1r,3r)-1-phenylcyclobutyl]amine Lacks fluorine; different electronic propertiesReduced efficacy in neurotransmitter modulation
Rac[(1r,3r)-3-phenylcyclobutanone Contains carbonyl instead of amineDifferent reactivity and biological profile

Synthetic Routes and Preparation Methods

The synthesis of Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine typically involves several key steps:

  • Formation of Cyclobutyl Ring : This can be achieved through cyclization reactions involving suitable precursors like 1,3-dienes.
  • Fluorination : Electrophilic fluorination reagents are used to introduce the fluorine atom.
  • Phenyl Group Addition : This is often accomplished via Friedel-Crafts alkylation reactions.

Industrial Production Methods

In industrial settings, optimized synthetic routes may utilize continuous flow reactors to enhance efficiency and yield. Catalytic systems are also employed to improve selectivity during the synthesis process.

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